molecular formula C14H18ClN3O3S B11776658 tert-Butyl 4-(2-chlorothiazol-5-yl)-3-isopropyl-2-oxo-2,3-dihydro-1H-imidazole-1-carboxylate

tert-Butyl 4-(2-chlorothiazol-5-yl)-3-isopropyl-2-oxo-2,3-dihydro-1H-imidazole-1-carboxylate

Cat. No.: B11776658
M. Wt: 343.8 g/mol
InChI Key: XNZZMQREWQCDIZ-UHFFFAOYSA-N
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Description

tert-Butyl 4-(2-chlorothiazol-5-yl)-3-isopropyl-2-oxo-2,3-dihydro-1H-imidazole-1-carboxylate is a complex organic compound with potential applications in various fields of research and industry. This compound is characterized by its unique structure, which includes a thiazole ring, an imidazole ring, and a tert-butyl ester group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

The synthesis of tert-Butyl 4-(2-chlorothiazol-5-yl)-3-isopropyl-2-oxo-2,3-dihydro-1H-imidazole-1-carboxylate typically involves multiple steps, including the formation of the thiazole and imidazole rings, followed by the introduction of the tert-butyl ester group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity.

  • Synthetic Routes: : The synthesis begins with the preparation of the thiazole ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The imidazole ring is then formed through a condensation reaction involving an amine and a carbonyl compound. Finally, the tert-butyl ester group is introduced via esterification using tert-butyl alcohol and an acid catalyst.

  • Industrial Production Methods: : Industrial production of this compound may involve optimization of the synthetic route to enhance efficiency and scalability. This includes the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and high throughput.

Chemical Reactions Analysis

tert-Butyl 4-(2-chlorothiazol-5-yl)-3-isopropyl-2-oxo-2,3-dihydro-1H-imidazole-1-carboxylate undergoes various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

  • Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives with altered functional groups.

  • Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the chlorothiazole moiety, where nucleophiles such as amines or thiols can replace the chlorine atom.

  • Common Reagents and Conditions: : Typical reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products.

Scientific Research Applications

tert-Butyl 4-(2-chlorothiazol-5-yl)-3-isopropyl-2-oxo-2,3-dihydro-1H-imidazole-1-carboxylate has several scientific research applications:

  • Chemistry: : The compound is used as a building block in the synthesis of more complex molecules, serving as a precursor for various chemical transformations.

  • Biology: : In biological research, the compound is investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological targets and its effects on cellular processes.

  • Medicine: : The compound is explored for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.

  • Industry: : In industrial applications, the compound is used in the development of new materials, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(2-chlorothiazol-5-yl)-3-isopropyl-2-oxo-2,3-dihydro-1H-imidazole-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

tert-Butyl 4-(2-chlorothiazol-5-yl)-3-isopropyl-2-oxo-2,3-dihydro-1H-imidazole-1-carboxylate can be compared with other similar compounds, such as:

  • tert-Butyl (2-chlorothiazol-5-yl)carbamate: : This compound shares the thiazole and tert-butyl ester groups but lacks the imidazole ring, resulting in different chemical reactivity and biological activity.

  • tert-Butyl 4-((2-chlorothiazol-5-yl)methyl)-3-methylpiperazine-1-carboxylate:

  • tert-Butyl ((2-chlorothiazol-5-yl)methyl)carbamate: : Similar to the previous compound, this one also lacks the imidazole ring and has different functional groups, affecting its reactivity and use in research.

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C14H18ClN3O3S

Molecular Weight

343.8 g/mol

IUPAC Name

tert-butyl 4-(2-chloro-1,3-thiazol-5-yl)-2-oxo-3-propan-2-ylimidazole-1-carboxylate

InChI

InChI=1S/C14H18ClN3O3S/c1-8(2)18-9(10-6-16-11(15)22-10)7-17(12(18)19)13(20)21-14(3,4)5/h6-8H,1-5H3

InChI Key

XNZZMQREWQCDIZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CN(C1=O)C(=O)OC(C)(C)C)C2=CN=C(S2)Cl

Origin of Product

United States

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